Butyraldehyde oxime
Overview
Description
Butyraldehyde oxime, also known as butanal oxime, is an organic compound with the molecular formula C₄H₉NO. It is a colorless to pale yellow liquid with a characteristic odor. This compound is primarily used in the chemical industry as an intermediate in the synthesis of various other chemicals, including pharmaceuticals, agrochemicals, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyraldehyde oxime can be synthesized through the reaction of butyraldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds at room temperature and yields this compound along with water and sodium chloride as by-products.
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous process where butyraldehyde and hydroxylamine hydrochloride are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The resulting product is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Butyraldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butyric acid.
Reduction: It can be reduced to form butylamine.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed:
Oxidation: Butyric acid.
Reduction: Butylamine.
Substitution: Various oxime derivatives depending on the nucleophile used.
Scientific Research Applications
Butyraldehyde oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for studying oxime reactivity.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with oxime functional groups.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butyraldehyde oxime involves its ability to form stable complexes with metal ions and other reactive species. This property makes it useful in catalysis and as a ligand in coordination chemistry. The oxime group (-C=NOH) can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Acetaldehyde oxime: Similar in structure but with a shorter carbon chain.
Propionaldehyde oxime: Similar in structure but with a three-carbon chain.
Isobutyraldehyde oxime: An isomer with a branched carbon chain.
Uniqueness: this compound is unique due to its specific reactivity and stability, which are influenced by the four-carbon linear chain. This makes it particularly useful in certain chemical syntheses and industrial applications where other oximes may not be as effective.
Properties
IUPAC Name |
(NE)-N-butylidenehydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-3-4-5-6/h4,6H,2-3H2,1H3/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGVGTQEGGOZRN-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=N/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | BUTYRALDOXIME | |
Source | CAMEO Chemicals | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Butyraldoxime appears as a liquid. Flash point 140 °F. Slightly less dense than water. Vapors heavier than air. Used to make plastics and rubber., Clear colorless liquid; [NTP] | |
Record name | BUTYRALDOXIME | |
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Record name | Butyraldoxime | |
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Boiling Point |
306 °F at 760 mmHg (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | BUTYRALDOXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2748 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
136 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | BUTYRALDOXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2748 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | BUTYRALDOXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2748 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
0.923 (NTP, 1992) - Less dense than water; will float | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | BUTYRALDOXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2748 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Density |
3.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | BUTYRALDOXIME | |
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URL | https://cameochemicals.noaa.gov/chemical/2748 | |
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CAS No. |
110-69-0, 5775-75-7 | |
Record name | BUTYRALDOXIME | |
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URL | https://cameochemicals.noaa.gov/chemical/2748 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Butyraldoxime | |
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Record name | Butyraldoxime, (E)- | |
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Record name | Butanal, oxime | |
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Record name | Butyraldehyde oxime | |
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Record name | BUTYRALDOXIME, (E)- | |
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Melting Point |
-21.1 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | BUTYRALDOXIME | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2748 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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